molecular formula C8H13BrClN3 B6276991 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride CAS No. 2763759-91-5

3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Cat. No. B6276991
CAS RN: 2763759-91-5
M. Wt: 266.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride (BM-PPH) is a chemical compound with a molecular formula of C7H11BrN2O•HCl. It is a member of the pyrazole family, which are heterocyclic compounds with three nitrogen atoms in a five-membered ring. BM-PPH has been studied for its potential applications in a variety of scientific research areas, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has been studied for its potential applications in a variety of scientific research areas. For example, it has been used to study the pharmacology of opioid receptors, as well as to study the effects of various drugs on the central nervous system. Additionally, 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has been used to study the biochemical and physiological effects of various compounds, such as neurotransmitters, hormones, and drugs.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is not fully understood. However, it is known to interact with opioid receptors in the brain, which are involved in pain perception and regulation of mood and behavior. Additionally, 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has been shown to bind to other receptors, such as serotonin receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride have been studied in a variety of laboratory experiments. In one experiment, 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride was found to reduce the level of dopamine in the brain, which is involved in reward-seeking behavior. Additionally, 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has been found to reduce the levels of certain hormones, such as cortisol and adrenaline, which are involved in regulating stress and anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, one limitation of using 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride in laboratory experiments is that it is not as potent as some other compounds, such as opioids. Additionally, there is still much to be learned about the mechanism of action of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride and its biochemical and physiological effects.

Future Directions

The potential future directions for research on 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride include further study of its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on the potential therapeutic applications of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride, such as its use in the treatment of addiction or pain. Additionally, further research could be conducted on the potential toxicological effects of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride, such as its potential to cause liver or kidney damage. Finally, further research could be conducted on the potential applications of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride in drug discovery, such as its potential to be used as a drug target or to identify novel drug candidates.

Synthesis Methods

3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is typically synthesized through a three-step process. First, pyrrolidine is reacted with a brominating agent, such as N-bromosuccinimide, to form a bromopyrrolidine intermediate. This intermediate is then reacted with methyl iodide to form a bromo-methylated pyrrolidin-2-yl-pyrazole. Finally, the bromo-methylated pyrrolidin-2-yl-pyrazole is reacted with hydrochloric acid to form 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves the reaction of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole with hydrochloric acid.", "Starting Materials": [ "3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture to room temperature and filter the resulting precipitate.", "Wash the precipitate with cold methanol and dry under vacuum to obtain 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride as a white solid." ] }

CAS RN

2763759-91-5

Product Name

3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Molecular Formula

C8H13BrClN3

Molecular Weight

266.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.